![molecular formula C24H29N3O3S B2366720 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252911-17-3](/img/no-structure.png)

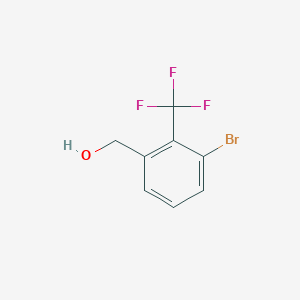

3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

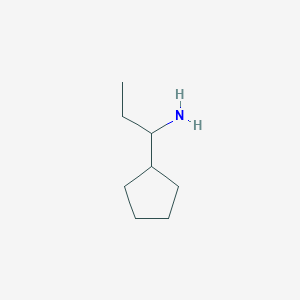

3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their biological activities, particularly as receptor antagonists in treating reproductive diseases. For instance, thieno[2,3-d]pyrimidine-2,4-diones have shown potent GnRH (Gonadotropin-Releasing Hormone) receptor antagonistic properties, highlighting their potential in developing treatments for conditions such as endometriosis and prostate cancer (Guo et al., 2003). Similarly, another study discovered a thieno[2,3-d]pyrimidine derivative, TAK-385, exhibiting strong and orally active GnRH antagonistic activity, underscoring the therapeutic promise of these compounds in managing sex-hormone-dependent diseases (Miwa et al., 2011).

Materials Science and Sensing Applications

In materials science, thieno[2,3-d]pyrimidine derivatives have been engineered for their photophysical properties and applications as pH sensors. Research has produced atypical AIE (Aggregation-Induced Emission) chromophores based on pyrimidine-phthalimide derivatives, exhibiting solid-state fluorescence and solvatochromism. These properties enable their use in colorimetric pH sensors and logic gates, marking significant advancements in sensor technology and materials chemistry (Yan et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the addition of the 3-(3,4-dimethylbenzyl) and 2-(2-ethylpiperidin-1-yl)-2-oxoethyl groups.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-chloroacetyl chloride", "thiophene-2-carboxylic acid", "3,4-dimethylbenzylamine", "2-ethylpiperidine", "ethyl chloroformate", "triethylamine", "sodium hydride", "dimethylformamide", "acetic acid", "water", "sodium bicarbonate", "sodium chloride", "methylene chloride", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine by reacting 2-chloroacetyl chloride with 2-amino-4,6-dimethylpyrimidine in the presence of triethylamine and methylene chloride.", "Step 2: Synthesis of thiophene-2-carboxylic acid by reacting thiophene-2-carboxylic acid with sodium hydride in the presence of dimethylformamide and acetic acid.", "Step 3: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 2-amino-4,6-dimethylpyrimidine with thiophene-2-carboxylic acid in the presence of sodium bicarbonate and water.", "Step 4: Synthesis of 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3,4-dimethylbenzylamine, 2-ethylpiperidine, and ethyl chloroformate in the presence of triethylamine and methylene chloride, followed by purification using ethyl acetate and hexanes." ] } | |

Número CAS |

1252911-17-3 |

Fórmula molecular |

C24H29N3O3S |

Peso molecular |

439.57 |

Nombre IUPAC |

3-[(3,4-dimethylphenyl)methyl]-1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H29N3O3S/c1-4-19-7-5-6-11-25(19)21(28)15-26-20-10-12-31-22(20)23(29)27(24(26)30)14-18-9-8-16(2)17(3)13-18/h8-10,12-13,19H,4-7,11,14-15H2,1-3H3 |

Clave InChI |

FPLLTVJUMTVSSF-UHFFFAOYSA-N |

SMILES |

CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)

![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)